4-METHOXY-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
4-METHOXY-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide compound that features a methoxy group attached to a benzene ring, which is further connected to a sulfonamide group and a methylpyrimidinyl group. Sulfonamides are known for their broad-spectrum antibacterial properties and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by coupling reactions using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide.
Reduction: Formation of 4-methoxybenzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-METHOXY-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide.
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.
Uniqueness
4-METHOXY-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of solubility, stability, and interaction with biological targets compared to other sulfonamides .
Properties
IUPAC Name |
4-methoxy-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9-7-8-13-12(14-9)15-19(16,17)11-5-3-10(18-2)4-6-11/h3-8H,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKXSCJLIAROCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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